![molecular formula C10H10ClN3OS B1270629 5-[(4-Chlorphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-thiol CAS No. 424798-45-8](/img/structure/B1270629.png)
5-[(4-Chlorphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-thiol
Übersicht
Beschreibung
5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a triazole ring, a chlorophenoxy group, and a thiol group, which contribute to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a corrosion inhibitor for aluminum alloys in acidic environments.
Biology: The compound exhibits antifungal activity, making it useful in the development of antifungal agents.
Medicine: Its potential as a pharmacophore for designing new therapeutic agents is being explored.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
Target of Action
The primary target of the compound 5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetic acid. Inhibition of this enzyme can lead to an increase in acetylcholine concentration, which can have various effects on the nervous system.
Mode of Action
The compound acts as an inhibitor of acetylcholinesterase . By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can result in enhanced cholinergic transmission, affecting various physiological processes controlled by acetylcholine.
Biochemical Pathways
The compound’s action primarily affects the cholinergic pathway . By inhibiting acetylcholinesterase, the compound disrupts the normal functioning of this pathway, leading to an increase in acetylcholine levels. This can affect various downstream effects, including muscle contraction, heart rate, and other functions regulated by acetylcholine.
Pharmacokinetics
The compound’s pharmacokinetic properties, such as lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD), were predicted using computational tools . The compound was found to have good oral bioavailability, indicating that it absorbs well from the oral route . It remains stable at ambient temperature and physiological pH .
Result of Action
The compound’s action results in a remarkable dose-dependent anti-acetylcholinesterase activity . This indicates that the compound may be a potential drug candidate for treating neurodegenerative disorders, which are often characterized by a decrease in acetylcholine levels.
Biochemische Analyse
Biochemical Properties
5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol and cytochrome P450 involves the binding of the compound to the active site of the enzyme, leading to inhibition of its catalytic activity. This inhibition can affect the metabolism of drugs and other xenobiotics, making it a potential candidate for drug-drug interaction studies .
Cellular Effects
The effects of 5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol on various types of cells and cellular processes have been studied extensively. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol can activate or inhibit specific signaling pathways, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with various biomolecules, including enzymes and receptors. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activities. For example, the binding of 5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol to cytochrome P450 results in the inhibition of the enzyme’s activity, which can affect the metabolism of drugs and other compounds. Additionally, this compound can interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that 5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of specific enzymes or modulation of signaling pathways. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects .
Metabolic Pathways
5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biochemical properties and activities. The metabolism of 5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol can affect metabolic flux and metabolite levels, influencing cellular function and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can facilitate the distribution of 5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol within tissues, affecting its localization and activity .
Subcellular Localization
The subcellular localization of 5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. The subcellular localization of this compound can also impact its interactions with other biomolecules and its overall biochemical activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under alkaline conditions. For instance, the key intermediate 5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol can be cyclized using sodium hydroxide, followed by the addition of concentrated hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Cyclization: The triazole ring can be formed through cyclization reactions involving appropriate precursors.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for cyclization, hydrochloric acid for neutralization, and various oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions include disulfides from oxidation and various substituted triazoles from nucleophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazole derivatives such as:
- 5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
- 3-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-5-thiol
Uniqueness
What sets 5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the chlorophenoxy group enhances its lipophilicity, improving its interaction with biological membranes and targets.
Eigenschaften
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c1-14-9(12-13-10(14)16)6-15-8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNVNBCQCBLEDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)COC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360668 | |
| Record name | 5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
424798-45-8 | |
| Record name | 5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





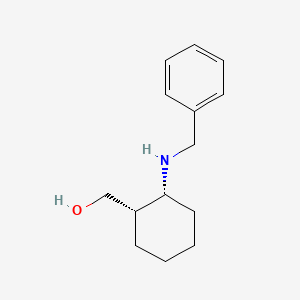

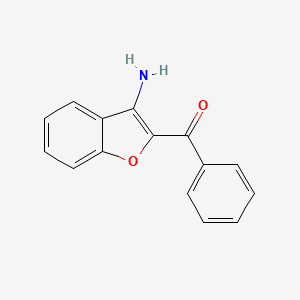
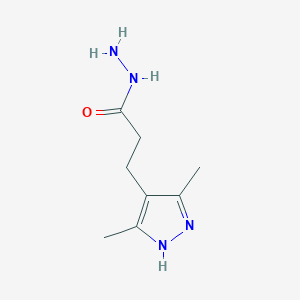
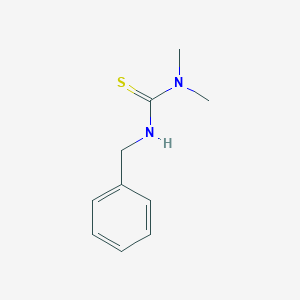
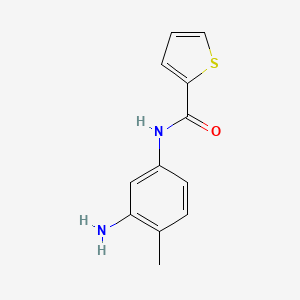



![3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)

